L-Leucine-15N
CAS No.: 59935-31-8
Cat. No.: VC21537699
Molecular Formula: C5H11NO2
Molecular Weight: 132.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 59935-31-8 |
---|---|
Molecular Formula | C5H11NO2 |
Molecular Weight | 132.17 g/mol |
IUPAC Name | (2S)-2-(15N)azanyl-4-methylpentanoic acid |
Standard InChI | InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i7+1 |
Standard InChI Key | KZSNJWFQEVHDMF-JGTYJTGKSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)O)[15NH2] |
SMILES | CC(C)CC(C(=O)O)N |
Canonical SMILES | CC(C)C(C(=O)O)N |
Chemical Properties and Structure
L-Leucine-15N (CAS No. 59935-31-8) is characterized by its unique isotopic composition, with the molecular formula C6H13^15NO2 and a molecular weight of 132.17 g/mol . The compound maintains the same chemical structure as standard L-leucine but with a specific isotopic enrichment of nitrogen-15 at the amino group.
Physical and Chemical Characteristics
The compound's structural integrity is identical to natural L-leucine, maintaining its stereochemistry and chemical reactivity while incorporating the 15N isotope, which enables tracking in metabolic pathways and biochemical processes .
Synthesis and Production
L-Leucine-15N is produced through specialized methods to ensure high isotopic enrichment and chemical purity, typically targeting 98% 15N atom percentage .
Enzymatic Synthesis
A stereospecific enzymatic method has been developed for the efficient in vitro synthesis of L-Leucine-15N and other 15N-labeled amino acids. This approach utilizes bacterial NAD-dependent amino acid dehydrogenases (specifically leucine dehydrogenase) as catalysts, with glucose dehydrogenase for NADH regeneration . The reactions use the corresponding α-ketoacids as starting materials and 15NH4Cl (at 99 atom% 15N) as the isotopically labeled nitrogen source .
This enzymatic synthesis method offers several advantages:
-
High stereoselectivity, ensuring production of the L-isomer
-
Scalable production (1-10g)
-
High yields
Applications in Scientific Research
L-Leucine-15N has emerged as an invaluable tool in various research domains, particularly for tracking nitrogen metabolism and protein turnover.
Metabolic Studies
A study investigating the fate of leucine nitrogen in the central nervous system demonstrated that when rat cerebral cortex slices were incubated with L-[15N]-leucine, the 15N from leucine was incorporated selectively into isoleucine, suggesting compartmentalization of leucine, valine, and their corresponding aminotransferases in the brain cerebral cortex . This finding provides crucial insights into amino acid metabolism in neural tissues.
Protein Synthesis and Turnover
L-Leucine-15N serves as an effective tracer for quantifying protein synthesis and breakdown rates in various tissues. In a study using the forearm model in normal healthy subjects, researchers employed L-[1-13C, 15N]-leucine to investigate protein metabolism . The results revealed that:
-
Leucine deamination rate: 388 ± 24 nmol (100 ml)^-1 min^-1
-
Leucine reamination rate: 330 ± 23 nmol (100 ml)^-1 min^-1
-
Protein synthesis rate: 127 ± 11 nmol (100 ml)^-1 min^-1
These findings demonstrate the utility of L-Leucine-15N in comprehensively quantifying leucine kinetics, including protein breakdown processes in the human body.
Determining Endogenous Amino Acid Losses
The 15N-leucine single-injection method has been validated for determining endogenous amino acid losses (EAALs) and true digestibility of amino acids in poultry . This method involves subcutaneous injection of 15N-leucine solution at a dose of 20 mg/kg body weight, followed by sampling of blood and collection of excreta .
A study with cecectomized roosters revealed that the ratio of 15N-enrichment of leucine in crude mucin to free leucine in plasma remained relatively consistent (ranging from 0.664 to 0.763) across varying dietary protein levels, validating the method's reliability across different nutritional conditions .
Research Findings and Data Analysis
15N-Enrichment Patterns
Research utilizing L-Leucine-15N has generated valuable data on isotopic enrichment patterns across different biological samples. A study with cecectomized roosters provided the following data on 15N-enrichment after L-Leucine-15N injection:
Sample Type | 15N-Enrichment Range (atom % excess) | Significance |
---|---|---|
Plasma | 0.135-0.256 | Highest enrichment, decreasing with increasing dietary protein |
Crude Mucin | 0.091-0.183 | Intermediate enrichment |
Excreta | 0.034-0.188 | Lowest enrichment, most affected by dietary protein levels |
The study demonstrated that dietary protein levels significantly influenced the 15N-enrichment values, with all values decreasing as dietary crude protein increased to 15% .
Amino Acid Distribution and Metabolism
Research using L-Leucine-15N has illuminated patterns of amino acid metabolism and nitrogen distribution. Studies have shown that the predominant endogenous amino acids in excreta were glutamic acid, aspartic acid, threonine, serine, and proline, with their relative proportions remaining relatively constant across different dietary protein levels .
The endogenous losses of total amino acids, as determined with the 15N-leucine single-injection method, increased curvilinearly with dietary protein contents, while the true digestibility of most amino acids remained independent of their respective dietary protein levels .
Leucine Nitrogen Incorporation
A study on rat cerebral cortex revealed that when incubated with L-[15N]-leucine, L-isoleucine, and L-valine, the 15N from leucine was selectively incorporated into isoleucine only, with no detectable 15N in valine or other amino acids . This finding suggests distinctive metabolic compartmentalization of branched-chain amino acids in the brain, with implications for understanding neurological processes and disorders.
Validation and Authentication Studies
L-Leucine-15N has also been utilized in authentication studies for amino acid supplements. Research has demonstrated that the δ15N isotopic signature can be used to verify the authenticity of L-leucine products and detect economically motivated adulteration .
A study examining L-leucine products manufactured in China utilized the trophic enrichment phenomenon of δ15N composition to distinguish between plant-derived and animal-derived L-leucine . The results showed:
-
Plant-derived L-leucine: δ15N values ranging from -1.000‰ to 3.000‰
-
Animal-derived L-leucine: δ15N values ranging from 4.000‰ to 9.000‰
This significant difference provides a reliable approach for verifying the authenticity of L-leucine products and detecting fraud in amino acid supplements.
Comparative Analysis with Related Compounds
L-Leucine-15N belongs to a family of isotopically labeled compounds used in research. Comparison with related compounds provides context for understanding its specific applications and advantages.
Comparison with D-Leucine-15N
While L-Leucine-15N represents the naturally occurring stereoisomer found in proteins, D-Leucine-15N (CAS: 287484-39-3) is the synthetic enantiomer with different biological activity and applications. The key differences include:
Feature | L-Leucine-15N | D-Leucine-15N |
---|---|---|
Stereochemistry | S-configuration | R-configuration |
Natural Occurrence | Found in proteins | Not found in natural proteins |
Biological Activity | Directly incorporated into proteins | Limited incorporation into proteins |
Research Applications | Protein metabolism, turnover studies | Specialized metabolic tracing, pharmaceutical research |
Comparison with Other Labeled Amino Acids
L-Leucine-15N is one of several isotopically labeled amino acids used in research, each offering unique advantages for specific applications:
-
L-[15N]Serine: Used for one-carbon metabolism studies
-
L-[15N]Methionine: Applied in methylation pathway research
-
L-[15N]Glutamic acid: Utilized in neurotransmitter metabolism studies
The specific choice of labeled amino acid depends on the metabolic pathway or biological process under investigation.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume